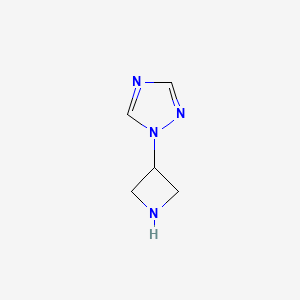
1-(azetidin-3-yl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(azetidin-3-yl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C5H8N4 and its molecular weight is 124.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
1-(Azetidin-3-yl)-1H-1,2,4-triazole has shown promise in several therapeutic areas:
- Antimicrobial Activity: Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial and antifungal properties. For instance, compounds containing the triazole ring have been synthesized and tested against various pathogens, demonstrating efficacy comparable to existing antibiotics . The structure-activity relationship (SAR) studies reveal that modifications to the azetidine or triazole components can enhance antimicrobial potency .
- Anticancer Properties: Studies have highlighted the anticancer potential of this compound derivatives. These compounds have been shown to inhibit the growth of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest . The incorporation of specific substituents on the triazole ring has been linked to improved activity against various cancers.
- Antiviral Effects: The compound has also been investigated for its antiviral properties. Some derivatives demonstrate activity against viral infections by inhibiting viral replication or interfering with viral protein synthesis .
Industrial Applications
Beyond medicinal uses, this compound serves as a valuable building block in synthetic chemistry:
- Material Science: The compound's unique structure allows it to be utilized in the development of new materials with specific properties. Its ability to form coordination complexes makes it suitable for applications in catalysis and materials engineering.
- Agricultural Chemistry: Triazole derivatives are frequently employed as fungicides in agriculture. Their effectiveness against fungal pathogens makes them crucial in crop protection strategies .
Case Studies and Research Findings
Several studies provide insights into the practical applications of this compound:
Eigenschaften
Molekularformel |
C5H8N4 |
|---|---|
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
1-(azetidin-3-yl)-1,2,4-triazole |
InChI |
InChI=1S/C5H8N4/c1-5(2-6-1)9-4-7-3-8-9/h3-6H,1-2H2 |
InChI-Schlüssel |
VBGWAUZHDAWVJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)N2C=NC=N2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













